Cas no 126751-09-5 (4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine)

4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole core substituted with an aromatic chloro-nitrophenyl group and an amine functionality. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and nitro substituents enhance electrophilic properties, facilitating further functionalization, while the thiazole-amine moiety offers versatility in heterocyclic coupling reactions. Its well-defined crystalline form ensures consistent purity, critical for precision in research and industrial applications. Suitable for use in cross-coupling reactions and as a building block for bioactive molecules, this compound is particularly relevant in the development of antimicrobial and antitumor agents.
4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine structure
126751-09-5 structure
Product Name:4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine
CAS No:126751-09-5
MF:C9H6ClN3O2S
MW:255.680839061737
CID:4692461
Update Time:2025-06-30

4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-amine
    • 4-(4-Chloro-3-nitrophenyl)thiazol-2-ylamine
    • NSC620328
    • OR111005
    • NCI60_006012
    • BC2416603
    • 2-Thiazolamine, 4-(4-chloro-3-nitrophenyl)-
    • 4-(4-CHLORO-3-NITRO-PHENYL)-THIAZOL-2-YLAMINE
    • 4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine
    • Inchi: 1S/C9H6ClN3O2S/c10-6-2-1-5(3-8(6)13(14)15)7-4-16-9(11)12-7/h1-4H,(H2,11,12)
    • InChI Key: ZPUHVFRPRSFXEG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C1=CSC(N)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Topological Polar Surface Area: 113

4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine Pricemore >>

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